

2,3-Dimethylbutanal chemical properties

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Compound of Interest

Compound Name: 2,3-Dimethylbutanal

Cat. No.: B3049577

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2,3-Dimethylbutanal: A Technical Guide

Introduction: **2,3-Dimethylbutanal**, also known as 2,3-dimethylbutyraldehyde, is a branched-chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered aldehyde group, dictates its physical properties and reactivity. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols, and safety information for **2,3-Dimethylbutanal**, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **2,3-Dimethylbutanal** are summarized below. These properties are essential for its handling, application in synthesis, and purification.

Property	Value	Reference
IUPAC Name	2,3-dimethylbutanal	[1]
Synonyms	2,3-Dimethylbutyraldehyde	[1]
CAS Number	2109-98-0	[1]
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
SMILES	<chem>CC(C)C(C)C=O</chem>	[1]
InChI	InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3	[1]
Boiling Point	110.8 °C at 760 mmHg	
Density	0.797 g/cm ³	
Refractive Index	1.392	
Flash Point	18.3 °C	
Vapor Pressure	23.3 mmHg at 25 °C	
LogP (XLogP3)	1.6	[1]

Spectroscopic Data Analysis

While experimental spectra for **2,3-Dimethylbutanal** are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.

Spectroscopy	Expected Key Features
^1H NMR	- Aldehydic Proton (CHO): A singlet or doublet at ~ 9.6 ppm. - C2-Proton (CH): A multiplet shifted downfield by the adjacent carbonyl. - C3-Proton (CH): A multiplet further upfield. - Methyl Protons (CH_3): Multiple doublets in the upfield region (~ 0.9 - 1.1 ppm).
^{13}C NMR	- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the highly deshielded region, ~ 200 - 205 ppm. - C2 and C3 Carbons: Signals in the aliphatic region, with C2 being more downfield. - Methyl Carbons: Signals in the upfield aliphatic region (~ 15 - 25 ppm).
IR Spectroscopy	- $\text{C}=\text{O}$ Stretch (Aldehyde): A strong, sharp absorption band around 1725 - 1740 cm^{-1} . - Aldehydic C-H Stretch: Two characteristic weak to medium bands around 2720 cm^{-1} and 2820 cm^{-1} . - Aliphatic C-H Stretch: Strong absorptions just below 3000 cm^{-1} .
Mass Spectrometry (EI)	- Molecular Ion (M^+): A peak at $m/z = 100$, which may be of low intensity. - Key Fragments: Expect significant fragmentation from α -cleavage, leading to the loss of an isopropyl radical ($m/z = 57$) or a methyl radical. A McLafferty rearrangement is also possible.

Synthesis and Reactivity

2,3-Dimethylbutanal is primarily synthesized through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.

Experimental Protocol: Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes a common method for the synthesis of **2,3-Dimethylbutanal** using a pyridinium chlorochromate (PCC) oxidation.

Materials:

- 2,3-dimethyl-1-butanol
- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask and condenser

Procedure:

- In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
- To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
- Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
- Wash the silica plug with additional diethyl ether to ensure all product is collected.

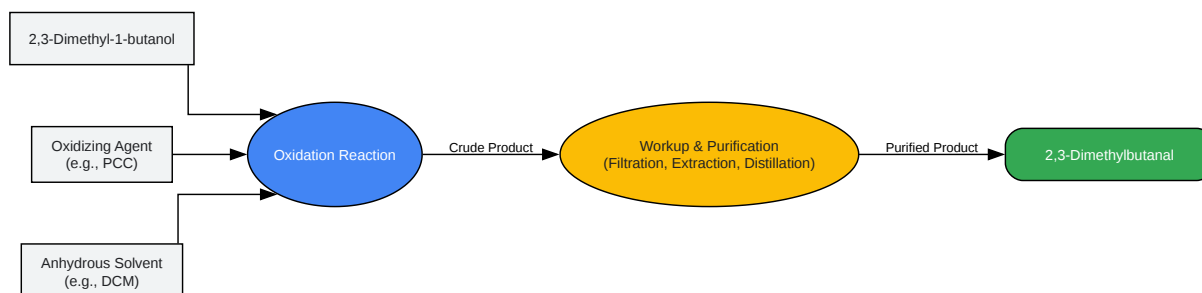
- Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **2,3-Dimethylbutanal** can be purified further by distillation if necessary.

The reactivity of **2,3-Dimethylbutanal** is dominated by the aldehyde functional group. It can undergo:

- Oxidation to form 2,3-dimethylbutanoic acid.
- Reduction to form 2,3-dimethyl-1-butanol.
- Reductive Amination to form various amines, a key reaction in the synthesis of the artificial sweetener Neotame.

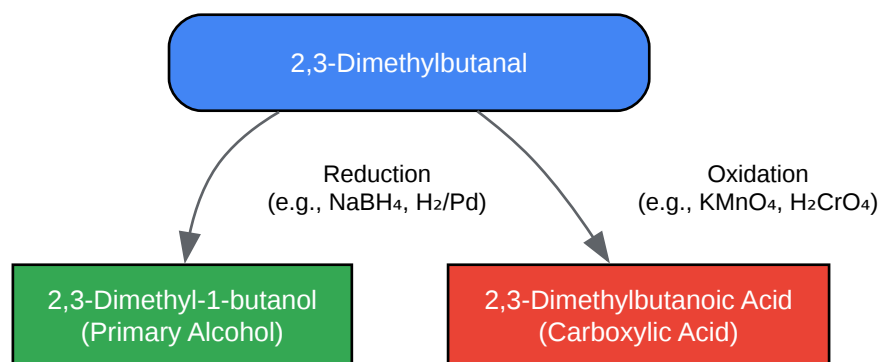
Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic and reactive pathways for **2,3-Dimethylbutanal**.



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Caption: Synthetic workflow for **2,3-Dimethylbutanal** via oxidation.



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




Caption: General reactivity pathways of **2,3-Dimethylbutanal**.

Biological Activity and Significance

There is limited information in publicly accessible scientific literature regarding specific biological activities or signaling pathway involvement for **2,3-Dimethylbutanal** itself. Its primary significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-dimethylbutyl)-L- α -aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the artificial sweetener Neotame.

Safety and Hazards

2,3-Dimethylbutanal is a flammable liquid and requires careful handling. The following table summarizes its classification and hazard statements according to the Globally Harmonized System (GHS).^[1]

Pictogram	Signal Word	GHS Hazard Statements
 GHS02	Danger	H225: Highly flammable liquid and vapor.
 GHS07	Warning	H315: Causes skin irritation.
 GHS07	Warning	H317: May cause an allergic skin reaction.
 GHS07	Warning	H319: Causes serious eye irritation.
 GHS07	Warning	H335: May cause respiratory irritation.
環境 GHS09	(none)	H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

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References

- 1. 2,3-Dimethylbutanal | C₆H₁₂O | CID 102752 - PubChem [pubchem.ncbi.nlm.nih.gov]
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